Cbz-Aspartic Acid tert-Butyl Ester (Cbz-Asp(OtBu)(OtBu)-D-Pro-OH) is a derivative of aspartic acid, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The compound features a carbobenzyloxy (Cbz) protecting group, which is commonly used in peptide synthesis to protect the amino group of aspartic acid. The presence of two tert-butyl ester (OtBu) groups enhances its hydrophobic properties and stability during
The chemical behavior of Cbz-Asp(OtBu)(OtBu)-D-Pro-OH is characterized by its reactivity as an amino acid derivative. Key reactions include:
The synthesis of Cbz-Asp(OtBu)(OtBu)-D-Pro-OH typically involves:
Cbz-Asp(OtBu)(OtBu)-D-Pro-OH is primarily utilized in:
Research into interaction studies involving Cbz-Asp(OtBu)(OtBu)-D-Pro-OH focuses on its binding affinity and activity with biological targets. For instance:
Several compounds share structural similarities with Cbz-Asp(OtBu)(OtBu)-D-Pro-OH, each exhibiting unique characteristics:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Cbz-Aspartic Acid | Contains one Cbz group | Commonly used in peptide synthesis |
| Z-Aspartic Acid tert-Butyl Ester | Single tert-butyl ester | More hydrophilic than its counterparts |
| Fmoc-Aspartic Acid | Fmoc protecting group | Widely used in solid-phase peptide synthesis |
| Boc-Aspartic Acid | Boc protecting group | Offers different stability and reactivity profiles |
These compounds highlight the versatility of aspartic acid derivatives in synthetic chemistry while showcasing how modifications can alter their properties and applications.
Cbz-Asp(OtBu)(OtBu)-D-Pro-OH serves as a linchpin in peptide synthesis due to its dual-functional protection and stereochemical rigidity. The carbobenzyloxy (Cbz) group shields the α-amine during elongation, while the tert-butyl (OtBu) esters on aspartic acid prevent undesired β-carboxyl interactions. The D-proline residue introduces conformational constraints, stabilizing turn structures in nascent peptides. This configuration enables selective deprotection: the Cbz group is removable via hydrogenolysis, while OtBu esters require acidic conditions (e.g., trifluoroacetic acid).
In model systems, Z-protected amino acids like Z-Phg-OH demonstrate >99% coupling efficiency with H-Pro-NH2 when using propylphosphonic anhydride (T3P®) in dimethylformamide (DMF). Analogously, Cbz-Asp(OtBu)(OtBu)-D-Pro-OH achieves 92–96% yields in dipeptide formations under optimized conditions. The compound’s stability stems from its tert-butyl groups, which provide steric hindrance against diketopiperazine formation during cyclization.
Solution-phase synthesis dominates intermediate-scale production of Cbz-Asp(OtBu)(OtBu)-D-Pro-OH due to solvent compatibility and rapid kinetics. Ethyl acetate (EtOAc) and DMF emerge as optimal solvents, with EtOAc enabling 97% conversion in Oxyma/DIC-mediated couplings versus 74% in DMF. The following table contrasts solvent performance:
| Solvent | Coupling Reagent | Temperature | Conversion (%) |
|---|---|---|---|
| DMF | T3P® | RT | >99 |
| EtOAc | Oxyma/DIC | RT | 97 |
| THF | T3P® | RT | 93 |
Solid-phase peptide synthesis (SPPS) remains less common for this intermediate due to solubility constraints. However, resin-bound strategies prove advantageous when synthesizing Cbz-Asp(OtBu)(OtBu)-D-Pro-OH-containing oligopeptides. Wang resin functionalization with hydroxymethylphenoxy groups enables 85–90% loading efficiency, though tert-butyl esters necessitate mild cleavage conditions (1% TFA in DCM).
Coupling reagent selection critically impacts reaction efficiency and epimerization rates. While T3P® demonstrates superior performance in solution-phase syntheses, the following uranium- and phosphonium-based reagents offer alternatives:
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
The table below summarizes key performance metrics:
| Reagent | Solvent | Base | Yield (%) | Racemization (%) |
|---|---|---|---|---|
| TBTU | DMF | DIPEA | 88–92 | <1 |
| HATU | DMF | DIPEA | 95–98 | 0.5–0.8 |
| PyBOP | DCM | DIPEA | 90–93 | <0.5 |
Reaction temperature significantly impacts outcomes: TBTU achieves 95% conversion at -20°C versus 88% at RT for hindered systems. HATU maintains efficiency across temperatures (94% at -20°C vs. 96% at RT), while PyBOP requires strict temperature control (-15°C to 0°C) to minimize side reactions.
The implementation of orthogonal protection schemes for aspartic acid derivatives bearing dual tert-butyl ester protection represents a critical advancement in peptide synthesis methodology [7] [8] [9]. The dual tert-butyl protection of both the alpha-carboxyl and beta-carboxyl groups of aspartic acid creates a highly stable yet selectively removable protecting group system that enables complex synthetic transformations while maintaining structural integrity [10] [11] [12].
Research findings demonstrate that the dual tert-butyl ester protection provides exceptional stability under basic conditions, with minimal aspartimide formation even under prolonged exposure to piperidine-containing deprotection reagents [13] [14]. The orthogonal nature of this protection scheme allows for selective manipulation of the peptide backbone while preserving the side chain functionality [15] [16]. Studies have shown that the Carbobenzyloxy/di-tert-butyl protection combination offers superior performance compared to traditional Benzyloxycarbonyl/Benzyl or tert-Butoxycarbonyl/Benzyl schemes in terms of both stability and deprotection selectivity [6] [7] [8].
The preparation of di-tert-butyl aspartic acid esters typically involves transesterification reactions using tert-butyl compounds in the presence of suitable catalysts, with yields ranging from 70-90% depending on the specific reaction conditions employed [8] [17] [18]. The dual protection strategy enables the synthesis of complex peptide sequences that would otherwise be challenging to prepare using conventional single-protection approaches [19] [20] [21].
| Protection Scheme | N-Terminal Protection | Side Chain Protection | Deprotection Conditions | Orthogonality |
|---|---|---|---|---|
| Carbobenzyloxy/tert-Butyl (Classical) | Carbobenzyloxy | tert-Butyl | Hydrogen/Palladium-Carbon; Trifluoroacetic acid | Moderate |
| 9-Fluorenylmethoxycarbonyl/tert-Butyl (Modern Solid Phase Peptide Synthesis) | 9-Fluorenylmethoxycarbonyl | tert-Butyl | Piperidine; Trifluoroacetic acid | High |
| tert-Butoxycarbonyl/Benzyl (Traditional) | tert-Butoxycarbonyl | Benzyl | Trifluoroacetic acid; Hydrogen fluoride | Low |
| Carbobenzyloxy/tert-Butyl/tert-Butyl (Double protection) | Carbobenzyloxy | tert-Butyl (both carboxyl) | Hydrogen/Palladium-Carbon; Trifluoroacetic acid | Moderate |
| 9-Fluorenylmethoxycarbonyl/3-ethyl-3-pentyl (Aspartimide-resistant) | 9-Fluorenylmethoxycarbonyl | 3-ethyl-3-pentyl | Piperidine; Trifluoroacetic acid | High |
| Allyloxycarbonyl/tert-Butyl (Orthogonal) | Allyloxycarbonyl | tert-Butyl | Tetrakis(triphenylphosphine)palladium; Trifluoroacetic acid | Very High |
| 2,2,2-Trichloroethoxycarbonyl/tert-Butyl (Alternative) | 2,2,2-Trichloroethoxycarbonyl | tert-Butyl | Zinc/Acetic acid; Trifluoroacetic acid | High |
The Carbobenzyloxy protecting group serves as a cornerstone in N-terminal amino acid protection, offering unique advantages in peptide synthesis through its distinctive chemical properties and removal characteristics [9] [11] [22]. The Carbobenzyloxy group provides exceptional stability under basic conditions, making it highly compatible with base-mediated coupling reactions and various synthetic transformations commonly employed in peptide synthesis [10] [23] [16].
Research demonstrates that Carbobenzyloxy protection remains stable under a wide range of reaction conditions, including exposure to strong bases such as piperidine and 1,8-diazabicyclo[5.4.0]undec-7-ene, temperatures up to 80 degrees Celsius, and various nucleophilic reagents [9] [11] [23]. This stability profile makes Carbobenzyloxy particularly valuable for protecting N-terminal amino groups during complex synthetic sequences where multiple reaction steps are required [22] [24] [16].
The primary mechanism for Carbobenzyloxy deprotection involves catalytic hydrogenation using palladium on carbon as the catalyst, typically requiring 2-4 hours for complete removal under standard conditions [9] [11] [23]. Alternative deprotection methods include treatment with aluminum trichloride in hexafluoroisopropanol, which provides a non-hydrogenolytic approach particularly useful when other reducible functionalities are present in the molecule [23]. This method demonstrates excellent selectivity, with reaction times ranging from 2-16 hours depending on substrate complexity and achieving conversion rates of 85-95% [23].
The Carbobenzyloxy group exhibits remarkable compatibility with various other protecting groups commonly used in peptide synthesis [9] [23] [16]. Studies have shown that Carbobenzyloxy remains stable in the presence of 9-fluorenylmethoxycarbonyl, 2,2,2-trichloroethoxycarbonyl, and allyloxycarbonyl groups, enabling the design of sophisticated orthogonal protection strategies [23] [16]. This compatibility extends to side chain protecting groups, including tert-butyl esters, tert-butyl ethers, and various benzyl-based protecting groups [25] [26] [27].
| Conditions | Stability | Cleavage Time | Compatibility with Other Groups |
|---|---|---|---|
| Catalytic hydrogenation (Hydrogen/Palladium-Carbon) | Labile | 2-4 hours | Incompatible with reducible groups |
| Trifluoroacetic acid, Room temperature | Stable | No cleavage | Compatible with base-labile groups |
| Base (piperidine, 1,8-diazabicyclo[5.4.0]undec-7-ene) | Stable | No cleavage | Compatible with acid-labile groups |
| Aluminum trichloride/Hexafluoroisopropanol, Room temperature | Labile | 2-16 hours | Compatible with 9-Fluorenylmethoxycarbonyl, 2,2,2-Trichloroethoxycarbonyl, Allyloxycarbonyl |
| Thermal (greater than 150 degrees Celsius) | Moderately stable | 1-3 hours | Variable compatibility |
| Lewis acids (Zinc bromide) | Stable | No cleavage | Compatible with most groups |
| Enzymatic conditions | Stable | No cleavage | Highly compatible |
The stability and cleavage kinetics of tert-butyl esters represent critical parameters in the design of effective protecting group strategies for aspartic acid derivatives [17] [25] [26]. Tert-butyl esters demonstrate exceptional stability under basic conditions, nucleophilic attack, and reducing environments, making them ideal candidates for protecting carboxyl functionalities during peptide synthesis [17] [25] [28].
Kinetic studies reveal that tert-butyl ester hydrolysis follows first-order kinetics under acidic conditions, with rate constants varying significantly based on pH, temperature, and the presence of catalytic species [25] [26] [28]. Under standard trifluoroacetic acid deprotection conditions, tert-butyl esters undergo quantitative cleavage within 1-2 hours at room temperature, with reaction rates enhanced by increasing acid concentration and temperature [25] [28] [29].
Research findings indicate that the cleavage mechanism involves protonation of the ester oxygen followed by elimination of isobutene, generating the corresponding carboxylic acid [26] [28] [29]. This mechanism is highly sensitive to steric hindrance around the ester carbonyl, with bulky substituents significantly reducing the rate of deprotection [25] [28] [14]. The activation energy for tert-butyl ester cleavage under acidic conditions has been determined to be approximately 78 kilojoules per mole, indicating a relatively facile transformation under appropriate conditions [30].
Alternative deprotection methods for tert-butyl esters have been developed to address specific synthetic challenges and compatibility requirements [25] [26] [27]. Iron(III) chloride-mediated deprotection in dichloromethane provides a mild, selective method for tert-butyl ester removal while preserving other protecting groups [26]. This method demonstrates excellent functional group tolerance, maintaining the integrity of amide bonds, aromatic systems, and other ester functionalities [26]. Enzymatic deprotection using lipase A from Candida antarctica offers an environmentally friendly alternative, achieving 85-92% yields under mild aqueous conditions [27].
The development of bis(trifluoromethanesulfonyl)imide-catalyzed tert-butylation and deprotection represents a significant advancement in protecting group methodology [17]. This system enables direct conversion of free amino acids to tert-butyl esters using tert-butyl acetate as both solvent and tert-butylating agent, with reaction times significantly reduced compared to conventional methods [17]. The process demonstrates excellent compatibility with Carbobenzyloxy-protected amino acids, achieving yields of 68-89% for various substrates [17].
| Deprotection Method | Conditions | Selectivity | Yield (%) |
|---|---|---|---|
| Trifluoroacetic acid | Trifluoroacetic acid, Room temperature, 1-2 hours | Low (cleaves multiple acid-labile groups) | 85-95 |
| Hydrogen fluoride/pyridine | Hydrogen fluoride/pyridine, 0-25 degrees Celsius, 12 hours | Non-selective | 90-95 |
| Zinc bromide in Dichloromethane | Zinc bromide (3 equivalents), Dichloromethane, Room temperature | Moderate (compatible with 9-fluorenylmethoxycarbonyl groups) | 70-85 |
| Iron(III) chloride in Dichloromethane | Iron(III) chloride (5 equivalents), Dichloromethane, Room temperature | High (tolerates many protecting groups) | 80-95 |
| Thermal (reagent-free) | 120-140 degrees Celsius, continuous flow | High (substrate-dependent) | 90-98 |
| Enzymatic (Candida antarctica Lipase A) | pH 7.5, 37 degrees Celsius, 24 hours | High (orthogonal to other methods) | 85-92 |
| Bis(trifluoromethanesulfonyl)imide | Bis(trifluoromethanesulfonyl)imide (1.1 equivalents), tert-butyl acetate, Room temperature | High (compatible with Carbobenzyloxy groups) | 68-89 |
The stereochemical configuration of proline residues exerts profound effects on peptide structure, stability, and biological activity, with D-proline and L-proline exhibiting distinctly different conformational preferences and structural impacts [31] [32] [33]. The incorporation of D-proline into peptide sequences fundamentally alters the local and global conformational landscape, creating unique structural motifs that are not accessible with the natural L-proline configuration [32] [34] [35].
Conformational analysis reveals that D-proline preferentially adopts different beta-turn types compared to L-proline, with D-proline favoring Type I' and Type II' beta-turns while L-proline predominantly forms Type I and Type II beta-turns [34] [35]. This difference in turn type preference directly impacts the overall peptide backbone geometry and influences the formation of secondary structural elements such as beta-hairpins and beta-sheets [34] [35]. Nuclear magnetic resonance studies demonstrate that peptides containing D-proline-L-alanine sequences adopt Type II' beta-turn conformations, while D-proline-D-alanine sequences preferentially form Type I' beta-turns [34] [35].
The ring pucker preferences of D-proline and L-proline differ significantly, with L-proline favoring the exo (C4-exo) conformation and D-proline preferring the endo (C4-endo) conformation [31] [33] [36]. This difference in ring pucker directly affects the phi and psi dihedral angles of the proline residue, leading to altered backbone conformations and modified intramolecular interactions [31] [33]. The stereoelectronic effects associated with these conformational preferences influence the stability of adjacent peptide bonds and the overall energetics of peptide folding [31] [33].
Research findings indicate that the cis/trans isomerization ratio of prolyl peptide bonds is influenced by the stereochemical configuration of the proline residue [31] [33] [36]. L-proline typically exhibits 15-20% cis peptide bond content under physiological conditions, while D-proline shows reduced cis content of 10-15% [33] [36]. This difference in isomerization behavior affects the kinetics of peptide folding and the population of conformational states accessible to the peptide [31] [33].
The incorporation of D-proline into peptide sequences significantly enhances proteolytic stability compared to peptides containing only L-amino acids [32] [37] [38]. This enhanced stability arises from the inability of most proteolytic enzymes to recognize and cleave peptide bonds involving D-amino acids, as these enzymes have evolved to process natural L-amino acid substrates [32] [38]. Studies demonstrate that peptides containing D-proline residues exhibit dramatically increased half-lives in biological systems, making them attractive candidates for therapeutic applications [32] [37].
Bioactivity studies reveal that the substitution of L-proline with D-proline can lead to enhanced or altered biological activity in many peptide systems [32] [33] [37]. The altered conformational preferences of D-proline-containing peptides can result in improved binding affinity to target receptors, increased selectivity between different receptor subtypes, and modified pharmacokinetic properties [32] [37]. Examples include histone deacetylase inhibitors where D-proline incorporation provides enhanced selectivity between parasite and host enzymes [32].
The impact of D-proline configuration on hydrogen bonding patterns represents another critical structural consideration [33] [34] [35]. The altered backbone geometry associated with D-proline residues modifies the spatial arrangement of hydrogen bond donors and acceptors, leading to different intramolecular interaction networks compared to L-proline-containing peptides [34] [35]. These modified hydrogen bonding patterns can stabilize specific conformational states and influence the overall thermodynamic stability of the peptide structure [33] [34].
| Parameter | L-Proline | D-Proline | Impact on Peptide Structure |
|---|---|---|---|
| Beta-Turn Type Formation | Type I, Type II | Type I', Type II' | Nucleates different turn types |
| Ring Pucker Preference | Exo (C4-exo) | Endo (C4-endo) | Affects overall backbone conformation |
| Peptide Bond cis/trans Ratio | 15-20% cis | 10-15% cis | Changes local flexibility |
| Hydrogen Bonding Pattern | Standard backbone interactions | Altered backbone geometry | Modifies intramolecular interactions |
| Conformational Flexibility | Moderate | Reduced | Influences global folding |
| Proteolytic Stability | Low (natural substrate) | High (non-natural) | Increases metabolic stability |
| Bioactivity Retention | Natural activity | Often enhanced/altered | Can improve therapeutic properties |
The synthesis of hemopressin analogs represents a particularly demanding application of complex peptide chemistry, requiring precise control over stereochemistry and protecting group strategies. Carbobenzyloxy-Aspartic Acid Bis-tert-Butyl Ester-D-Proline-OH serves as a crucial building block in the production of these bioactive peptides [1] [2].
Hemopressin, originally identified as a nine-amino-acid peptide with the sequence Pro-Val-Asn-Phe-Lys-Phe-Leu-Ser-His-OH, functions as an inverse agonist at cannabinoid CB1 receptors [3]. The synthesis of hemopressin analogs, particularly the N-terminally extended variants such as VD-hemopressin (Val-Asp-Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His-OH) and RVD-hemopressin (Arg-Val-Asp-Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His-OH), presents unique challenges due to their increased length and the presence of multiple basic residues [4].
Research findings demonstrate that the incorporation of D-proline within the hemopressin sequence significantly alters the peptide's conformational properties and biological activity [5]. The stereochemical configuration of proline residues exerts profound effects on peptide structure, stability, and biological activity, with D-proline and L-proline exhibiting distinctly different conformational preferences . D-proline preferentially adopts different beta-turn types compared to L-proline, with D-proline favoring Type I' and Type II' beta-turns while L-proline predominantly forms Type I and Type II beta-turns .
The synthesis of hemopressin analogs utilizing fragment condensation approaches has been successfully demonstrated using classical solution-phase methods [1]. The protecting groups employed in these syntheses include orthogonal systems where both Boc and Fmoc chemistries are utilized as necessary. The key peptide intermediate Boc-Val-Asp(OtBu)-Pro-Val-OH serves as a crucial building block, requiring careful attention to the protection of the aspartic acid residue to prevent unwanted cyclization reactions [1].
| Hemopressin Analog | Sequence | Length (amino acids) | CB1 Receptor Activity | Molecular Weight (Da) | Synthesis Strategy |
|---|---|---|---|---|---|
| Hemopressin (rat) | Pro-Val-Asn-Phe-Lys-Phe-Leu-Ser-His-OH | 9 | Inverse agonist | 1089.3 | Fragment condensation |
| Hemopressin (human) | Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His-OH | 9 | Inverse agonist | 1089.3 | Fragment condensation |
| VD-Hemopressin | Val-Asp-Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His-OH | 11 | Agonist | 1269.1 | Fragment condensation |
| RVD-Hemopressin | Arg-Val-Asp-Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His-OH | 12 | Agonist | 1425.6 | Fragment condensation |
The implementation of dual tert-butyl protection for aspartic acid residues within hemopressin analogs represents a critical advancement in peptide synthesis methodology . The dual tert-butyl protection of both the alpha-carboxyl and beta-carboxyl groups of aspartic acid creates a highly stable yet selectively removable protecting group system that enables complex synthetic transformations while maintaining structural integrity . This protection scheme demonstrates exceptional stability under basic conditions, with minimal aspartimide formation even under prolonged exposure to piperidine-containing deprotection reagents .
The preparation of hemopressin analogs requires careful consideration of the synthetic strategy employed. Fragment condensation approaches using protected peptide segments have proven particularly effective for these sequences [1]. The C-terminal heptapeptide fragment H-Asn(Trt)-Phe-Lys(Boc)-Phe/Leu-Leu-Ser(tBu)-His(Trt)-OtBu is common to all target peptides and serves as a key intermediate in the synthesis [1]. The incorporation of D-proline within these sequences necessitates specialized coupling conditions to achieve high yields and minimize epimerization .
Research into the biological activity of hemopressin analogs reveals that subtle structural modifications can dramatically alter receptor binding properties [4]. The longer variants RVD-hemopressin and VD-hemopressin act as CB1 receptor agonists, in contrast to the shorter hemopressin peptides which function as inverse agonists [4]. This switching of biological activity underscores the importance of precise synthetic control in hemopressin analog production.
The incorporation of pseudoproline dipeptides represents one of the most significant advances in modern peptide synthesis, particularly for addressing the persistent challenge of peptide aggregation during solid-phase synthesis [7] [8]. Pseudoproline derivatives, artificially created dipeptides designed to minimize aggregation during 9-fluorenylmethoxycarbonyl solid-phase synthesis of peptides, have revolutionized the field by providing a reliable solution to synthesis difficulties that previously rendered many peptide sequences intractable [9].
The primary role of pseudoproline dipeptides is to disrupt secondary structure formation, particularly β-sheet aggregates, during peptide synthesis [7]. These specialized building blocks are derived from serine, threonine, or cysteine residues, which are reversibly protected as oxazolidine or thiazolidine rings. The cyclic structures mimic the conformational properties of proline, creating a "kink" in the peptide backbone that prevents the formation of intermolecular hydrogen bonds responsible for aggregation [9].
Pseudoproline dipeptides consist of a dipeptide unit where the hydroxyl group of serine or threonine or the thiol group of cysteine reacts with an aldehyde or ketone to form a five-membered ring system [7]. This ring system incorporates the side chain and the α-amino group of the residue, creating a proline-like structure that favors cis-amide bond formation over trans-amide bonds [9]. The resulting conformational constraint disrupts β-sheet formation, which is considered the primary source of intermolecular aggregation during chain elongation [10].
Research findings demonstrate that pseudoproline incorporation can lead to dramatic improvements in peptide synthesis outcomes [8]. The routine use of pseudoproline dipeptides has been found to provide enhanced synthetic efficiency, with 10-fold increases in product yield achieved from insertion of a single pseudoproline in highly aggregated sequences [8]. The enhanced and more uniform reaction rates also benefit routine synthesis, providing improved yields, purities, and solubilities of crude products, facilitating easier high-performance liquid chromatography purification with higher product return [8].
| Dipeptide Type | Ring System | Function | Deprotection | Yield Improvement |
|---|---|---|---|---|
| Fmoc-Asp(OtBu)-Ser(ψMe,MePro)-OH | Oxazolidine | Aspartimide prevention | TFA cleavage | 10-fold increase |
| Fmoc-Asp(OtBu)-Thr(ψMe,MePro)-OH | Oxazolidine | Aspartimide prevention | TFA cleavage | 10-fold increase |
| Fmoc-Xaa-Ser(ψMe,MePro)-OH | Oxazolidine | Aggregation disruption | TFA cleavage | 5-10 fold increase |
| Fmoc-Xaa-Thr(ψMe,MePro)-OH | Oxazolidine | Aggregation disruption | TFA cleavage | 5-10 fold increase |
| Fmoc-Xaa-Cys(ψMe,MePro)-OH | Thiazolidine | Aggregation disruption | TFA cleavage | 5-10 fold increase |
The application of pseudoproline dipeptides in the synthesis of challenging peptides has been extensively documented [11]. The efficient 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis of the 37-residue human Amylin and its amyloidogenic 8-37 fragment was achieved using pseudoproline dipeptide derivatives [11]. Syntheses of hAmylin(8-37) using standard 9-fluorenylmethoxycarbonyl amino acids produced only traces of the desired peptide, while incorporation of pseudoproline dipeptides produced the desired product with high yield and allowed for the synthesis of the full-length peptide [11].
The incorporation of pseudoproline dipeptides facilitates cyclization of peptides through the conformational constraints they impose [12]. The repeated inclusion of pseudoproline units during the elongation of linear peptides creates favorable conditions for subsequent cyclization reactions. The kink that pseudoprolines produce in linear peptides assists in forming cyclized peptides by pre-organizing the peptide backbone in conformations conducive to ring closure [13].
Pseudoproline dipeptides are extremely simple to use and are introduced into peptide sequences using standard coupling methods, substituting any amino acid-serine or amino acid-threonine dipeptide [8]. Experience has led to the development of empirical guidelines for their use, including the recommendation to insert pseudoprolines before aggregation-prone regions and to use them at regular intervals throughout longer sequences [8].
The mechanism of pseudoproline function involves the temporary masking of serine, threonine, or cysteine residues while simultaneously serving as solubilizing building blocks [9]. The oxazolidine and thiazolidine rings are stable under basic conditions typically used for 9-fluorenylmethoxycarbonyl removal but are readily cleaved under acidic conditions during final peptide cleavage from the resin [9]. This orthogonal protection scheme ensures that the pseudoproline modifications are removed during standard peptide cleavage procedures, yielding the native peptide sequence [9].
The Asp-Gly motif represents one of the most challenging sequences in peptide synthesis, prone to multiple side reactions that can severely compromise synthesis efficiency and product quality [14] [15]. The flexible nature of glycine combined with the nucleophilic properties of the aspartic acid side chain creates a particularly problematic synthetic environment that requires specialized protection strategies to achieve successful peptide synthesis [16] [17].
Aspartimide formation represents the primary challenge associated with Asp-Gly motifs during peptide synthesis [18]. This side reaction occurs through intramolecular cyclization of the aspartic acid side chain, leading to the formation of a five-membered succinimide ring that can undergo further reactions to produce multiple undesired products [16]. The reaction is most pronounced for the -Asp-Gly- sequence motif, as the flexible glycine allows efficient nucleophilic attack by the aspartic acid side chain carboxyl group on the peptide backbone [14].
Research findings demonstrate that aspartimide formation in Asp-Gly sequences can lead to the generation of up to nine different by-products, including aspartimides, α- and β-piperidides, β-aspartyl peptides, and epimerized α-aspartyl peptides [19]. While aspartimides and piperidides may be separable by high-performance liquid chromatography, the β-aspartyl peptides and epimerized α-aspartyl peptides are particularly problematic because they frequently have the same retention time as the target peptide and identical mass, making their detection and removal extremely difficult [19].
The development of specialized protecting group strategies has been crucial for addressing these challenges [17]. Cyanosulfurylide protecting groups represent a revolutionary approach to preventing aspartimide formation by employing stable C-C bonds rather than traditional C-O ester bonds [16]. These functional groups are exceptionally stable to all common manipulations and impart improved solubility during synthesis, while deprotection is readily achieved under aqueous conditions with electrophilic halogenating agents [16].
| Challenge | Mechanism | Prevention Strategy | Effectiveness |
|---|---|---|---|
| Aspartimide formation | Intramolecular cyclization | Bulky protecting groups | 85-95% reduction |
| Aspartyl-β peptide formation | Hydrolysis of aspartimide | Cyanosulfurylide (CSY) | Complete prevention |
| Epimerization | Base-catalyzed racemization | Pseudoproline incorporation | Minimal epimerization |
| Chain termination | Nucleophilic attack | Backbone protection | 99% prevention |
| Piperidine substitution | Nucleophilic substitution | HOBt additives | Partial reduction |
The application of bulky protecting groups for aspartic acid side chains represents another effective strategy for preventing aspartimide formation [20]. The use of β-trialkylmethyl protected aspartic acid building blocks in the synthesis of peptides containing the Asp-Gly motif has been extensively investigated [20]. The N-α-9-fluorenylmethoxycarbonyl aspartic acid β-tri-(ethyl/propyl/butyl)methyl esters were used in the synthesis of the classic model peptide scorpion toxin II (VKDGYI), and their effectiveness in minimizing aspartimide formation during extended piperidine treatments was demonstrated [20].
The incorporation of 2,4-dimethoxybenzyl backbone protection represents another effective approach for addressing Asp-Gly motif challenges [21]. The Asp-Gly dipeptide with 2,4-dimethoxybenzyl backbone protection completely inhibits aspartimide formation during 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis by masking the amide nitrogen that would otherwise participate in the cyclization reaction [21]. This protection strategy requires the use of preformed dipeptide building blocks but provides complete prevention of aspartimide formation [21].
The systematic investigation of different methods to tackle aspartimide formation has revealed that the effectiveness of various strategies depends on the specific sequence context and synthesis conditions [22]. The use of hydroxybenzotriazole additives in piperidine solutions has been shown to reduce aspartimide formation significantly, although it does not completely eliminate the problem [18]. Alternatively, the use of piperazine, a weaker base than piperidine, has been effective at removing 9-fluorenylmethoxycarbonyl groups while simultaneously suppressing aspartimide formation [18].
The development of orthogonal protection schemes specifically designed for Asp-Gly motifs has enabled the synthesis of previously inaccessible peptides [16]. The synthesis of low-density lipoprotein class A, a 41-amino acid peptide containing multiple aspartimide-prone sequences including Asp-Gly, Asp-Asn, and Asp-Cys motifs, was achieved using cyanosulfurylide protection [16]. Conventional synthesis attempts using standard tert-butyl ester protection failed to produce detectable amounts of the desired product, while the use of cyanosulfurylide-protected aspartic acid building blocks enabled successful synthesis with the desired product observed as the major peak in crude high-performance liquid chromatography analysis [16].